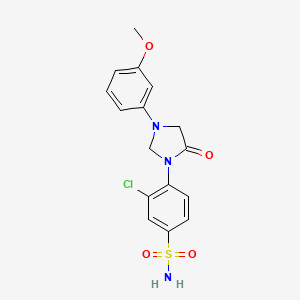

Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, which includes a benzenesulfonamide core with additional functional groups, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the imidazolidinyl group: This step involves the formation of an imidazolidinone ring, which can be synthesized through the reaction of an appropriate amine with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.

Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This can disrupt essential biological processes in microorganisms, leading to their death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonamide: The parent compound, known for its antibacterial properties.

Chlorobenzenesulfonamide: Similar structure but lacks the imidazolidinyl group.

Methoxybenzenesulfonamide: Contains a methoxy group but lacks the chloro and imidazolidinyl groups.

Uniqueness

Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential biological activity. The combination of chloro, methoxy, and imidazolidinyl groups makes it a versatile compound for various applications in scientific research.

Biological Activity

Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

- Molecular Formula : C22H19ClN4O3S

- Molecular Weight : 454.9 g/mol

- IUPAC Name : 4-chloro-N-[3-(2-methoxy-5-methylanilino)quinoxalin-2-yl]benzenesulfonamide

These structural attributes contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymatic pathways:

- Enzyme Inhibition : The compound has been shown to inhibit metallo-β-lactamases (MβLs), particularly the ImiS enzyme, which is crucial for bacterial resistance against β-lactam antibiotics. The inhibition mechanism involves the sulfonamide group coordinating with zinc ions at the active site of the enzyme, effectively blocking substrate access and preventing hydrolysis of antibiotics like imipenem and cefazolin .

- Antimicrobial Activity : Studies have demonstrated synergistic effects when combined with traditional antibiotics, leading to enhanced antibacterial efficacy against resistant strains of bacteria such as E. coli. The compound exhibited an IC50 value as low as 0.11 µM against ImiS, indicating potent inhibitory activity .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzenesulfonamide derivatives has revealed several key insights:

- Substituent Effects : The presence of electron-donating groups, such as methoxy groups on the aromatic rings, enhances inhibitory potency against target enzymes. Conversely, electron-withdrawing groups tend to diminish activity.

- Core Structure Influence : The quinoxaline core is essential for biological activity, as modifications to this structure significantly affect both binding affinity and selectivity for MβLs .

Case Studies and Research Findings

Several studies have highlighted the biological potential of benzenesulfonamide derivatives:

- Inhibition Studies : A study involving various benzenesulfonamide derivatives reported that compounds with meta-substituents showed improved inhibitory activity against MβLs compared to ortho or para substitutions. The best-performing derivative exhibited over 70% inhibition at a concentration of 20 µM .

- Synergistic Effects in vivo : In mouse models, treatment with benzenesulfonamide derivatives in combination with meropenem significantly reduced bacterial load in organs such as the spleen and liver after administration .

- Clinical Relevance : Given its mechanism of action and efficacy in overcoming bacterial resistance, this compound is being explored as a potential lead in the development of new antimicrobial therapies that can be used alongside existing β-lactam antibiotics .

Summary Table of Biological Activities

Properties

CAS No. |

53298-11-6 |

|---|---|

Molecular Formula |

C16H16ClN3O4S |

Molecular Weight |

381.8 g/mol |

IUPAC Name |

3-chloro-4-[3-(3-methoxyphenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide |

InChI |

InChI=1S/C16H16ClN3O4S/c1-24-12-4-2-3-11(7-12)19-9-16(21)20(10-19)15-6-5-13(8-14(15)17)25(18,22)23/h2-8H,9-10H2,1H3,(H2,18,22,23) |

InChI Key |

GJDOTZCAPARBNT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(=O)N(C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.